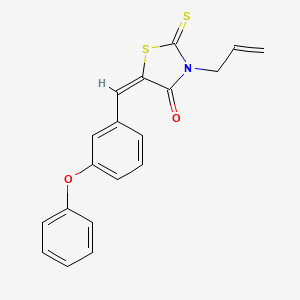

3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC8950524

Molecular Formula: C19H15NO2S2

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15NO2S2 |

|---|---|

| Molecular Weight | 353.5 g/mol |

| IUPAC Name | (5E)-5-[(3-phenoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C19H15NO2S2/c1-2-11-20-18(21)17(24-19(20)23)13-14-7-6-10-16(12-14)22-15-8-4-3-5-9-15/h2-10,12-13H,1,11H2/b17-13+ |

| Standard InChI Key | UBOCSQNBSIPXHK-GHRIWEEISA-N |

| Isomeric SMILES | C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=S |

| SMILES | C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S |

| Canonical SMILES | C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S |

Introduction

Structural and Chemical Profile

Molecular Architecture

3-Allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (molecular formula: C20H16N2O2S2) features a thiazolidin-4-one core modified at three critical positions:

-

N3: Substituted with an allyl group (–CH2CH=CH2), enhancing steric bulk and potential reactivity.

-

C5: Functionalized with a 3-phenoxybenzylidene group (–CH=C6H4–O–C6H5), introducing aromaticity and redox-active properties.

-

C2: A thioxo group (=S) replaces the typical carbonyl, altering electronic distribution and hydrogen-bonding capacity .

The planar benzylidene moiety enables π-π stacking interactions, while the allyl group may facilitate electrophilic additions or polymerizations. The thioxo group enhances metal-chelating potential, a feature exploited in medicinal chemistry .

Spectroscopic Characterization

Key spectral data for analogous compounds (Table 1) suggest the following features for this derivative:

-

FTIR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C–S), and ~1600 cm⁻¹ (C=N) .

-

1H NMR: Signals at δ 7.2–8.1 ppm (aromatic protons), δ 5.1–6.2 ppm (allylic CH2 and CH), and δ 4.3 ppm (thiazolidinone CH2) .

-

13C NMR: Peaks at ~190 ppm (C4=O), ~120–140 ppm (aromatic carbons), and ~110 ppm (C=S) .

Table 1: Comparative Spectroscopic Data for Thiazolidin-4-one Analogs

Synthetic Methodologies

Multicomponent Reaction (MCR) Approach

A plausible synthesis route involves a one-pot MCR adapted from Shelke et al. :

-

Step 1: Condensation of 3-phenoxybenzaldehyde with allyl amine in the presence of BF3·OEt2, forming an imine intermediate.

-

Step 2: Reaction with mercaptoacetic acid under acidic conditions (PTSA), inducing cyclization to the thiazolidin-4-one core.

-

Step 3: Thionation using Lawesson’s reagent to introduce the C2-thioxo group .

Key conditions:

-

Solvent: Dichloromethane or ethanol/water mixtures.

-

Catalysts: BF3·OEt2 (20 mol%), tetrabutylammonium hydrogen sulfate (TBAHS).

Yields for analogous syntheses range from 70–95%, with purity confirmed via HPLC .

Post-Modification Strategies

Alternative routes include:

-

Cyclocondensation: Reacting pre-formed thioureas with α-haloketones, as demonstrated by Holota et al. .

-

Knoevenagel Condensation: Introducing the benzylidene group post-cyclization using 3-phenoxybenzaldehyde and piperidine .

Biological Activities

Antimicrobial Properties

Thiazolidin-4-ones with arylidene substituents show moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL) and Candida albicans . The phenoxy group may augment lipophilicity, improving biofilm penetration.

Computational and Pharmacokinetic Profiling

Molecular Docking

Docking simulations against AURKA (PDB: 4J8M) predict:

-

Binding affinity: –8.9 to –10.2 kcal/mol, driven by hydrogen bonds with Glu260 and hydrophobic contacts with Leu210 .

-

VEGFR-2 interaction: π-stacking with Phe1047 and salt bridges with Asp1046 .

Table 2: Predicted Binding Affinities for Related Targets

| Target | Binding Affinity (kcal/mol) | Key Interactions | Source |

|---|---|---|---|

| AURKA | –9.8 | Glu260, Leu210 | |

| VEGFR-2 | –8.2 | Phe1047, Asp1046 |

ADMET Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume